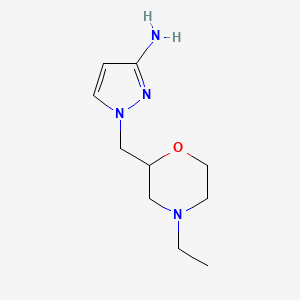
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of a carbonitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpiperidine-4-carbonitrile: This compound has a similar structure but lacks the bromine atom, which can affect its reactivity and biological activity.
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile: The presence of a methoxy group instead of a bromine atom can lead to different chemical and biological properties.
1-Benzyl-4-(4-chlorophenyl)piperidine-4-carbonitrile: The substitution of a chlorine atom for the bromine atom can also result in variations in reactivity and activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Propiedades
Fórmula molecular |
C19H19BrN2 |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
1-benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C19H19BrN2/c20-18-8-6-17(7-9-18)19(15-21)10-12-22(13-11-19)14-16-4-2-1-3-5-16/h1-9H,10-14H2 |
Clave InChI |
LYAMUTOSGBWHBG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C#N)C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)


![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)






![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
